molecular formula C7H7NOS B13451010 2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole

2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole

Cat. No.: B13451010
M. Wt: 153.20 g/mol
InChI Key: PFMVHMLVXUWSOH-UHFFFAOYSA-N
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Description

2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a thiazole ring substituted with a prop-2-yn-1-yloxy methyl group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

2-(prop-2-ynoxymethyl)-1,3-thiazole

InChI

InChI=1S/C7H7NOS/c1-2-4-9-6-7-8-3-5-10-7/h1,3,5H,4,6H2

InChI Key

PFMVHMLVXUWSOH-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1=NC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole typically involves the reaction of thiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product . Another method involves the reaction of sodium p-toluenesulfonate with 3-ethynyloxypropanol, followed by dehydration and demethylation steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced thiazole derivatives.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of functionalized thiazole derivatives .

Mechanism of Action

The mechanism of action of 2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole is largely dependent on its chemical structure. As an epoxide, it can undergo ring-opening reactions with various nucleophiles, such as water, amines, and thiols. In biological systems, this compound has been shown to inhibit monoamine oxidase enzymes by irreversibly binding to the enzyme’s active site. This results in an increase in the levels of neurotransmitters, such as dopamine and serotonin, in the brain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties

Biological Activity

2-[(Prop-2-yn-1-yloxy)methyl]-1,3-thiazole is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound features a thiazole ring, which is known for its biological activity. Its mechanism of action is primarily attributed to its ability to act as an epoxide, undergoing ring-opening reactions with nucleophiles in biological systems. This property allows it to irreversibly bind to monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as dopamine and serotonin in the brain.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound also demonstrates anticancer potential. Studies have reported that it can induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis indicates that the thiazole ring is essential for its cytotoxic activity against various cancer cell lines .

Neuroprotective Effects

In addition to its antimicrobial and anticancer activities, this compound has been explored for its neuroprotective effects. By inhibiting monoamine oxidase enzymes, it may help in treating neurodegenerative diseases by enhancing neurotransmitter levels in the brain.

Research Findings and Case Studies

StudyFindings
BenchChem Study Demonstrated the compound's ability to induce apoptosis in cancer cells and inhibit bacterial growth.
MDPI Review Highlighted the compound's role in various therapeutic applications including anticonvulsant and antitumor activities .
Clinical Trials Ongoing investigations into the use of thiazole compounds for treating cardiovascular diseases indicate promising results .

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